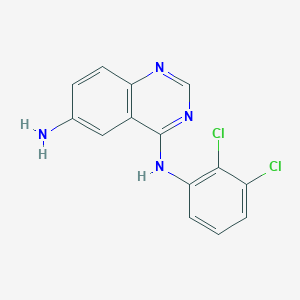
4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn immense attention due to their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives typically involves the reaction of anthranilic acid with amides, leading to the formation of 4-oxo-3,4-dihydroquinazolines . For 4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine, a common synthetic route involves the reaction of 2,3-dichloroaniline with 2-cyanobenzaldehyde under specific conditions to form the desired quinazoline derivative .
Industrial Production Methods: Industrial production methods for quinazoline derivatives often involve large-scale catalytic hydrogenations and other processes that ensure high yield and purity . The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis .
化学反応の分析
Types of Reactions: 4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as kinases, transcription factors, receptors, and ion channels . This compound has been shown to inhibit mitochondrial complex I, leading to reduced mitochondrial respiration and the release of reactive oxygen species . These actions contribute to its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders .
類似化合物との比較
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593): A potent inhibitor of mitochondrial complex I with similar biological activities.
Afatinib: A quinazoline derivative used as an anticancer agent.
Osimertinib: Another quinazoline-based anticancer drug.
Uniqueness: 4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine stands out due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets . Its unique structure allows for targeted inhibition of mitochondrial complex I, making it a valuable compound in scientific research and potential therapeutic applications .
特性
分子式 |
C14H10Cl2N4 |
|---|---|
分子量 |
305.2 g/mol |
IUPAC名 |
4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C14H10Cl2N4/c15-10-2-1-3-12(13(10)16)20-14-9-6-8(17)4-5-11(9)18-7-19-14/h1-7H,17H2,(H,18,19,20) |
InChIキー |
CQBGKWCDIQNEHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC3=C2C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


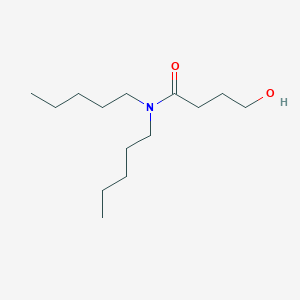
![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
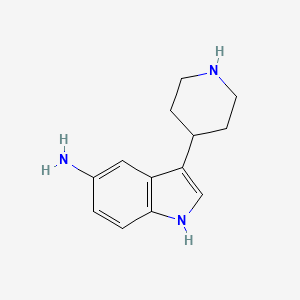
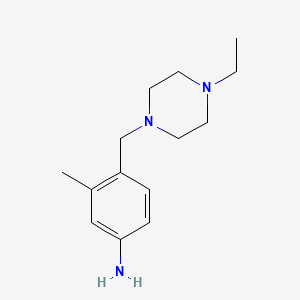
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
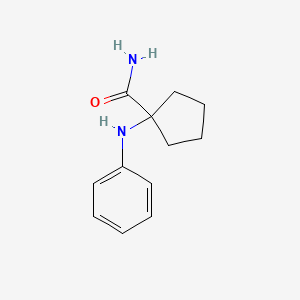
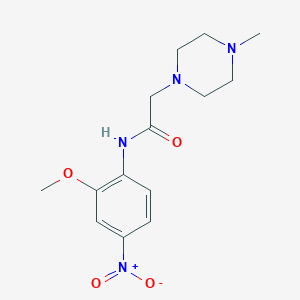
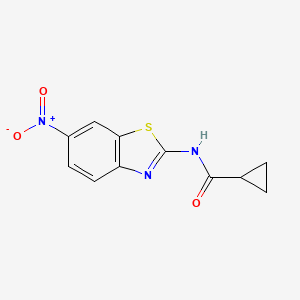
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
